1-(4-Bromophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Overview
Description
1-(4-Bromophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is an organic compound that belongs to the class of dihydropyrimidines This compound is characterized by the presence of a bromophenyl group attached to a dihydropyrimidine ring, which is further substituted with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of urea and a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the dihydropyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of phenyl-substituted dihydropyrimidine.
Substitution: Formation of various substituted dihydropyrimidines depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known inhibitors.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the bromophenyl group can engage in π-π interactions with aromatic residues, further stabilizing the compound-protein complex. These interactions can disrupt normal cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
1-(4-Bromophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-one: Similar structure but with a carbonyl group instead of a thiol group.
1-(4-Bromophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-amine: Similar structure but with an amine group instead of a thiol group.
Uniqueness: 1-(4-Bromophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for the formation of disulfide bonds, which can be crucial in biological systems. Additionally, the bromophenyl group provides opportunities for further functionalization through substitution reactions .
Properties
IUPAC Name |
3-(4-bromophenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2S/c1-12(2)7-8-15(11(16)14-12)10-5-3-9(13)4-6-10/h3-8H,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYKJDAKHCGGOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC=C(C=C2)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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